SR-46349
SR-46349
SR-46349(cas# 130579-75-8), also known as Eplivanserin, is an inverse agonist on the serotonin receptor subtype 5-HT2A. In contrast to older sedating drugs acting on 5-HT2A receptors (e.g., mirtazapine, clozapine, risperidone), eplivanserin has practically no affinity to dopamine, histamine and adrenergic receptors.
Brand Name:
Vulcanchem
CAS No.:
130579-75-8
VCID:
VC0005588
InChI:
InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19-
SMILES:
CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F
Molecular Formula:
C19H21FN2O2
Molecular Weight:
328.38
SR-46349
CAS No.: 130579-75-8
Inhibitors
VCID: VC0005588
Molecular Formula: C19H21FN2O2
Molecular Weight: 328.38
Purity: >98%
CAS No. | 130579-75-8 |
---|---|
Product Name | SR-46349 |
Molecular Formula | C19H21FN2O2 |
Molecular Weight | 328.38 |
IUPAC Name | 4-[(E,3Z)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol |
Standard InChI | InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19- |
Standard InChIKey | VAIOZOCLKVMIMN-PRJWTAEASA-N |
SMILES | CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F |
Appearance | Solid powder |
Description | SR-46349(cas# 130579-75-8), also known as Eplivanserin, is an inverse agonist on the serotonin receptor subtype 5-HT2A. In contrast to older sedating drugs acting on 5-HT2A receptors (e.g., mirtazapine, clozapine, risperidone), eplivanserin has practically no affinity to dopamine, histamine and adrenergic receptors. |
Purity | >98% |
Synonyms | SR-46349; Eplivanserin |
Reference | 1. Thromb Haemost. 1993 Mar 1;69(3):268-71. Potentiating effect of clopidogrel and SR 46349, a novel 5-HT2 antagonist, on streptokinase-induced thrombolysis in the rabbit. Herbert JM(1), Bernat A, Sainte-Marie M, Dol F, Rinaldi M. Author information: (1)Sanofi Recherche, Haemobiology Research Department, Toulouse, France. Current thrombolytic strategies have a number of important shortcomings including resistance to recanalization and development of acute reocclusion. The purpose of this study was to investigate whether the lysis of venous thrombi by streptokinase could be enhanced by SR 46349, a novel 5-HT2 receptor antagonist, or clopidogrel, an analogue of ticlopidine. The activity of these compounds was evaluated by following the lysis of radiolabelled fibrin under a continuous infusion of streptokinase (4,000 IU kg-1 h-1 over 4 h). Streptokinase alone induced 42% thrombolysis when compared to saline. The i.v. co-administration of SR 46349 or clopidogrel (10 mg/kg) enhanced significantly streptokinase-induced thrombolysis. Thrombolysis measured by [125I]-fibrinogen lysis increased to 65 and 59% respectively. This efficacy was achieved without additional prolongation of the template bleeding time observed with streptokinase alone. Thus, the concomitant use of a 5-HT2 receptor antagonist or an anti-ADP agent during streptokinase therapy may facilitate clot lysis. 2. Thromb Haemost. 1993 Mar 1;69(3):262-7. Antithrombotic activity of SR 46349, a novel, potent and selective 5-HT2 receptor antagonist. Herbert JM(1), Bernat A, Barthelemy G, Dol F, Rinaldi M. Author information: (1)Sanofi Recherche, Haemobiology Research Department, Toulouse, France. SR 46349 (trans-4-[(3Z)3-(2-dimethylaminoethyl)oxyimino-3(2-fluorophe nyl) propen-1-yl] phenol, hemifumarate) is the first member of a newly-developed 5-HT2 antagonist series. SR 46349 potently inhibited serotonin-induced aggregation of rabbit and human platelets (IC50 = 1 and 3.9 nM respectively) but had no effect on the action of other platelet aggregating agents. SR 46349 was 118 and 25 times more potent than ketanserin against 5-HT+epinephrine-induced aggregation of rabbit and human platelets respectively. A single per os administration of SR 46349 (1 mg/kg) resulted in a strong inhibition of 5-HT+epinephrine-induced platelet aggregation in the rabbit as measured ex vivo (67% inhibition, 6 h after the administration). Intravenous or oral administration of SR 46346 inhibited in a dose-dependent manner venous thrombosis induced by ligature of the jugular vein of rabbits whose blood was made hypercoagulable by i.v. administration of tissue thromboplastin. The doses of SR 46349 which inhibited 50% of thrombus formation were 1.5 +/- 0.8 mg/kg and 17 +/- 0.5 mg/kg after i.v. or oral administration respectively. When given i.v. to rabbits, SR 46349 exhibited a dose-dependent antithrombotic effect in an arterio-venous shunt model. Significant increase of the bleeding time was observed after the i.v. administration of 5 mg/kg of SR 46349 (3-fold increase). In dogs, SR 46349 inhibited cyclic coronary artery blood flow variations, complete abolition of CFVs being achieved after the i.v. administration of 0.5 mg/kg. In conclusion, SR 46349 is a highly potent, selective antagonist of serotonin in vitro and is to be considered as a potent, orally active antithrombotic agent. |
PubChem Compound | 135456190 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume